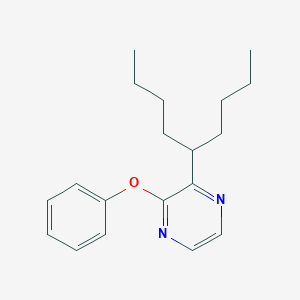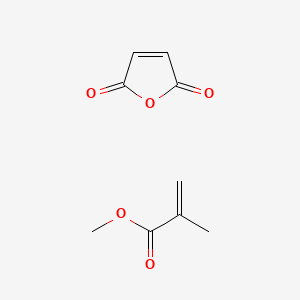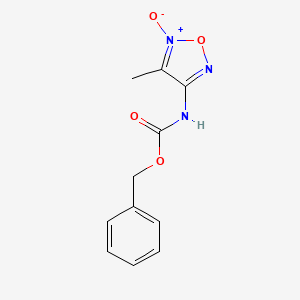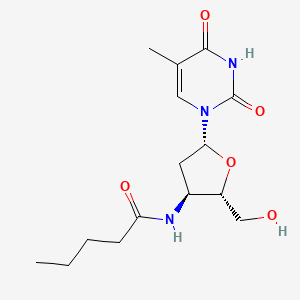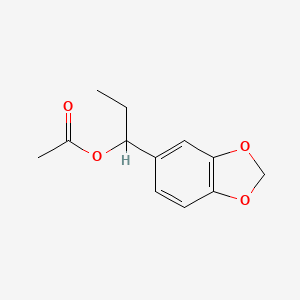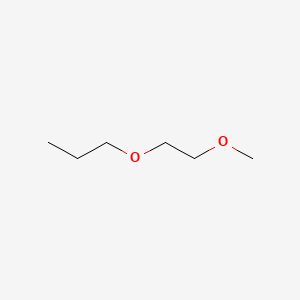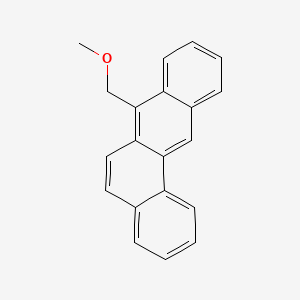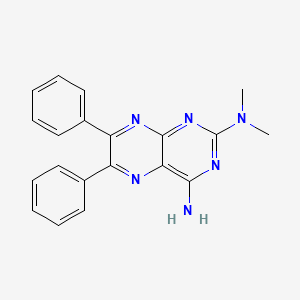
Rhenium ammine chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenium ammine chloride is a coordination compound consisting of rhenium, ammonia, and chloride ions Rhenium, a rare transition metal, is known for its high melting point and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rhenium ammine chloride can be synthesized through the reaction of rhenium chloride with ammonia. The process typically involves dissolving rhenium chloride in an aqueous solution and then adding ammonia to the solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Rhenium ammine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium compounds.
Reduction: It can be reduced to lower oxidation state rhenium compounds.
Substitution: The ammonia ligands can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce rhenium oxides, while substitution reactions can yield various rhenium coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Rhenium ammine chloride has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other rhenium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in the production of high-performance materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of rhenium ammine chloride involves its interaction with molecular targets and pathways. The compound can bind to specific sites on biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of oxidative stress.
Comparación Con Compuestos Similares
Rhenium ammine chloride can be compared with other similar compounds, such as:
Rhenium trichloride: Another rhenium coordination compound with different ligands.
Rhenium oxides: Compounds formed by the oxidation of rhenium.
Rhenium carbonyls: Coordination compounds with carbon monoxide ligands.
This compound is unique due to its specific ligands (ammonia and chloride) and the resulting chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
26566-81-4 |
|---|---|
Fórmula molecular |
Cl3H6N3Rh-3 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
azanide;trichlororhodium |
InChI |
InChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3 |
Clave InChI |
NUKRFSTXPSAJAE-UHFFFAOYSA-K |
SMILES canónico |
[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




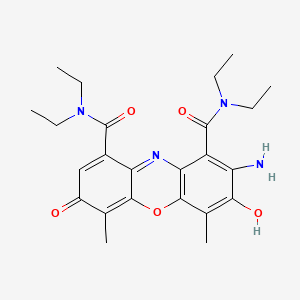
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
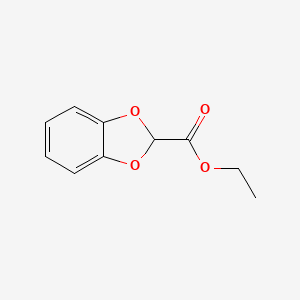
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
